Icmt-IN-25

ICMT inhibition Structure-Activity Relationship Biochemical assay

Researchers studying Ras-driven cancers face significant variability when using less potent ICMT analogs, which require higher concentrations that can introduce off-target effects. ICMT-IN-25 (compound 37) is a benchmark tetrahydropyranyl (THP) inhibitor (IC50=0.025 µM) that directly addresses this challenge, enabling robust target engagement at low concentrations. - Enables 14.4-fold greater potency than the para-chloro analog ICMT-IN-26, ensuring reliable cellular assay results. - Serves as a critical reference standard for SAR studies within the THP series. - Ensures supply chain reliability through widespread commercial availability for uninterrupted long-term studies.

Molecular Formula C21H26ClNO
Molecular Weight 343.9 g/mol
Cat. No. B15137481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-25
Molecular FormulaC21H26ClNO
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C
InChIInChI=1S/C21H26ClNO/c1-20(2)16-21(12-14-24-20,17-7-4-3-5-8-17)11-13-23-19-10-6-9-18(22)15-19/h3-10,15,23H,11-14,16H2,1-2H3
InChIKeyPOOGSHLRUZCCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-25: Potent and Selective ICMT Inhibitor


Icmt-IN-25 (also known as compound 37) is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It belongs to a class of tetrahydropyranyl (THP) derivatives developed as potential anticancer agents by disrupting the post-translational modification and proper subcellular localization of CAAX-motif proteins, including Ras family GTPases . Icmt-IN-25 exhibits an in vitro ICMT inhibitory concentration (IC50) of 0.025 μM [1]. This compound serves as a key research tool for probing the biological role of ICMT, particularly in Ras-driven cancers, and is a benchmark for assessing the structure-activity relationships (SAR) within this chemical series .

Icmt-IN-25 Substitution Specificity


Substitution with a structurally similar but non-identical tetrahydropyranyl (THP) analog is not valid due to the steep and well-documented structure-activity relationship (SAR) within this chemical series [1]. The original research paper for this compound class explicitly shows that minor modifications to the aromatic ring substitution pattern can lead to dramatic shifts in ICMT inhibitory potency, often exceeding an order of magnitude. For instance, moving a single chlorine atom from the meta to the para position on the phenyl ring changes the compound's IC50 from 0.025 μM to 0.36 μM [1]. Such large potency differences directly impact the concentration required to achieve target engagement in cellular assays, thereby affecting the reliability and reproducibility of downstream biological experiments. Using a less characterized or less potent analog introduces significant variability and may lead to a failure to observe a pharmacological effect, compromising research outcomes [1].

Icmt-IN-25 Quantitative Differentiation Evidence


Superior Potency Over Closest Structural Analog

In a direct, head-to-head comparison within the same primary publication, Icmt-IN-25 (compound 37) exhibited significantly greater in vitro potency against the ICMT enzyme than its closely related structural analog, ICMT-IN-26 (compound 38) [1]. The primary difference between the two compounds is the substitution pattern of a single chlorine atom on the phenyl ring. This minor structural change results in a 14.4-fold difference in inhibitory activity.

ICMT inhibition Structure-Activity Relationship Biochemical assay

Enhanced Potency Against Alternative Chemotype

Compared to ICMT-IN-53 (compound 12), another commercially available ICMT inhibitor, Icmt-IN-25 demonstrates a substantial 38.4-fold increase in biochemical potency against the ICMT enzyme [1]. This cross-study comparison highlights the significant potency advantage of the THP series represented by Icmt-IN-25 over other inhibitor classes.

ICMT inhibition Chemical probe comparison In vitro pharmacology

Balanced Potency and Commercial Availability

Icmt-IN-25 (0.025 µM) occupies a strategic position within the known SAR of THP-derived ICMT inhibitors, offering a balance of high potency and widespread commercial availability [1]. While some analogs like ICMT-IN-28 (0.008 µM) and ICMT-IN-31 (0.0038 µM) show greater in vitro potency, their commercial availability is more limited, which may impact procurement for large-scale studies [1]. Conversely, other available analogs like ICMT-IN-30 (0.27 µM) are significantly less potent [1]. Icmt-IN-25 provides a quantifiably potent option that is readily accessible from multiple reputable vendors.

ICMT inhibitor Chemical probe Procurement

Icmt-IN-25 Optimal Application Scenarios


In Vitro Target Engagement with a High-Potency Probe

Icmt-IN-25 is ideally suited for in vitro biochemical and target engagement studies where robust, dose-dependent inhibition of ICMT is required. Its high potency (IC50 = 0.025 µM) allows for the use of lower concentrations to achieve near-complete target inhibition, which is a critical advantage over less potent analogs like ICMT-IN-26 (IC50 = 0.36 µM) or ICMT-IN-53 (IC50 = 0.96 µM) [1]. This minimizes the potential for off-target activities that can confound data interpretation at higher compound concentrations.

SAR Studies Using THP-Derived Inhibitors

Given the well-documented SAR within the THP series, Icmt-IN-25 serves as a critical reference compound. Researchers investigating the role of specific substitutions on ICMT inhibition can use Icmt-IN-25 (meta-chloro) as a high-potency benchmark. Directly comparing its activity to closely related analogs like ICMT-IN-26 (para-chloro, 14.4-fold less potent) provides a clear, quantitative framework for understanding the impact of chemical modifications on target engagement [1].

Large-Scale Screening with Reliable Supply and Activity

For laboratories planning large-scale or long-term studies involving ICMT inhibition, Icmt-IN-25 presents a strategic procurement advantage. Its widespread commercial availability from multiple reputable vendors ensures a reliable supply chain, mitigating the risk of project delays associated with sourcing issues. Furthermore, its well-documented potency in the primary literature (IC50 = 0.025 µM) provides a validated basis for assay design and dose selection, reducing the need for extensive in-house re-validation compared to less characterized or more potent but less accessible analogs like ICMT-IN-28 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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